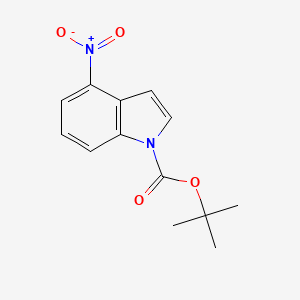

1-Boc-4-nitroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMLUDGMHPZXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649567 | |

| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-24-5 | |

| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Boc-4-nitroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Boc-4-nitroindole from 4-nitroindole. The Boc (tert-butoxycarbonyl) protection of the indole nitrogen is a critical step in the multi-step synthesis of various pharmacologically active compounds, as it modulates the reactivity of the indole ring for subsequent functionalization. This document outlines the reaction conditions, a detailed experimental protocol, and a summary of relevant data.

Core Synthesis

The synthesis of this compound is achieved through the N-acylation of 4-nitroindole with di-tert-butyl dicarbonate (Boc₂O). This reaction typically requires a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. The electron-withdrawing nature of the nitro group at the 4-position decreases the nucleophilicity of the indole nitrogen, potentially requiring more stringent reaction conditions compared to the protection of unsubstituted indole.

The general transformation is depicted below:

Caption: General reaction scheme for the Boc protection of 4-nitroindole.

Experimental Data Summary

While a direct, optimized protocol for 4-nitroindole is not extensively documented, the following table summarizes typical conditions for the Boc protection of indoles and related amines, which can be adapted for this synthesis.

| Reagent/Condition | Molar Equivalents/Value | Role/Purpose | Reference |

| 4-Nitroindole | 1.0 | Starting Material | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 2.0 | Boc protecting group source | [1][2] |

| Base (e.g., DMAP, NaH, NaHCO₃) | 0.1 - 1.2 | Deprotonates indole nitrogen | [1][2][3] |

| Solvent (e.g., THF, Pyridine, DCM, ACN) | - | Reaction Medium | [1][2][3][4] |

| Temperature | 0 °C to Room Temperature | Reaction Condition | [1][2][3] |

| Reaction Time | 3 hours to overnight | Reaction Duration | [1][2] |

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Boc protection of indoles and other amines.[1][2][4] Researchers should optimize these conditions for their specific experimental setup.

Materials:

-

4-Nitroindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes or Heptane

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitroindole (1.0 eq).

-

Dissolve the 4-nitroindole in anhydrous DCM or THF.

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or heptane to afford the pure this compound.

Workflow and Mechanistic Overview

The following diagrams illustrate the experimental workflow and a simplified mechanistic pathway for the Boc protection reaction.

Caption: A typical experimental workflow for the synthesis of this compound.

The reaction is catalyzed by a base, such as DMAP. The base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion. This anion then attacks one of the carbonyl carbons of the Boc anhydride in a nucleophilic acyl substitution reaction.

Caption: Simplified reaction pathway for the Boc protection of 4-nitroindole.

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and contact with skin and eyes.

-

Organic solvents are flammable. Keep away from ignition sources.

This guide provides a foundational understanding for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Boc-4-nitroindole (tert-butyl 4-nitro-1H-indole-1-carboxylate), a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document compiles predicted data based on the analysis of structurally related compounds. It also includes detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, essential for the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from analogous compounds, including substituted indoles and other nitroaromatic systems.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the protons of the tert-butoxycarbonyl (Boc) protecting group. The electron-withdrawing nature of the nitro group at the C4 position will significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 7.8 - 8.0 | d | ~ 8.0 |

| H-6 | ~ 7.4 - 7.6 | t | ~ 8.0 |

| H-7 | ~ 8.2 - 8.4 | d | ~ 8.0 |

| H-2 | ~ 7.6 - 7.8 | d | ~ 3.5 |

| H-3 | ~ 6.7 - 6.9 | d | ~ 3.5 |

| -C(CH₃)₃ (Boc) | ~ 1.7 | s | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the Boc group and the carbons attached to the nitrogen and nitro groups are expected at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~ 149 - 151 |

| -C (CH₃)₃ (Boc) | ~ 84 - 86 |

| -C(CH₃ )₃ (Boc) | ~ 28 |

| C-2 | ~ 125 - 127 |

| C-3 | ~ 107 - 109 |

| C-3a | ~ 128 - 130 |

| C-4 | ~ 142 - 144 |

| C-5 | ~ 118 - 120 |

| C-6 | ~ 128 - 130 |

| C-7 | ~ 122 - 124 |

| C-7a | ~ 135 - 137 |

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions are expected for the nitro group, the carbonyl of the Boc protecting group, and the aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Mode | Predicted Absorption (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | ~ 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | ~ 1340 - 1360 | Strong |

| C=O (Boc) | Stretch | ~ 1730 - 1750 | Strong |

| C-H (aromatic) | Stretch | ~ 3100 - 3150 | Medium |

| C-H (aliphatic) | Stretch | ~ 2950 - 3000 | Medium |

| C=C (aromatic) | Stretch | ~ 1450 - 1600 | Medium-Weak |

| C-N | Stretch | ~ 1250 - 1350 | Medium |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₄N₂O₄), the molecular weight is 262.26 g/mol . Under common ionization techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected. A characteristic fragmentation pattern involves the loss of components of the Boc group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 263 | [M+H]⁺ |

| 285 | [M+Na]⁺ |

| 207 | [M - C₄H₉ + H]⁺ (Loss of tert-butyl group) |

| 163 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |

| 117 | [M - C₅H₉O₂ - NO₂ + H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solution should be clear.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Spectrometer Setup (¹H NMR):

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard 30° or 90° pulse is typically used.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for ¹H).

-

-

Spectrometer Setup (¹³C NMR):

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set a longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or TMS (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound.

Materials:

-

This compound sample (1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample (~1 mg)

-

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

Procedure (using ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure mass accuracy.

-

Method Setup: Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed m/z values.

Visualizations

Workflow and Structural Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Chemical structure of this compound (tert-butyl 4-nitro-1H-indole-1-carboxylate).

1-Boc-4-nitroindole CAS number and chemical properties

This technical guide provides a comprehensive overview of 1-Boc-4-nitroindole, a key intermediate in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, with the CAS number 913836-24-5, is a protected form of 4-nitroindole.[1] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the indole ring. Its chemical and physical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 913836-24-5[1][2][] |

| IUPAC Name | tert-butyl 4-nitroindole-1-carboxylate[] |

| Molecular Formula | C13H14N2O4[1][] |

| Synonyms | This compound[2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2--INVALID-LINK--[O-][] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 262.26 g/mol [] |

| Melting Point | 91-94°C[2] |

| Boiling Point | 395.3°C at 760 mmHg[2] |

| Appearance | Yellow Crystalline Solid (based on 4-nitroindole) |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate, and methanol (based on 4-nitroindole).[4] |

Synthesis and Reactivity

The synthesis of this compound typically involves two key steps: the synthesis of the 4-nitroindole core followed by the protection of the indole nitrogen with a Boc group.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocols:

Synthesis of 4-Nitroindole (Illustrative Example from Reissert Synthesis): The synthesis of 4-nitroindole can be achieved via methods like the Reissert indole synthesis.[5] A common procedure involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate in the presence of a base like potassium ethoxide.[5] The crude product can be purified by recrystallization from solvents such as methanol, ethanol, or acetonitrile.[5]

Boc-Protection of 4-Nitroindole (General Procedure): The protection of the indole nitrogen is a standard procedure in organic synthesis. A general protocol involves dissolving 4-nitroindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or 4-dimethylaminopyridine) are added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data available.[6] |

| ¹³C NMR | Spectral data available.[6] |

| IR Spectroscopy | Spectral data available.[6] |

| Mass Spectrometry | Spectral data available.[6] |

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The Boc-protecting group allows for reactions at other positions of the indole ring without affecting the indole nitrogen. This makes it a key intermediate in the synthesis of various biologically active compounds and is noted as being in the product family of protein degrader building blocks.[1]

Role as a Synthetic Intermediate:

Caption: Role of this compound as a synthetic intermediate.

Safety and Handling

This compound is intended for research and development purposes only and is not for medicinal, household, or other uses.[2] Standard laboratory safety protocols should be strictly followed.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles.[2] Avoid the formation of dust and aerosols.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

References

Navigating the Solubility Landscape of 1-Boc-4-nitroindole: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 1-Boc-4-nitroindole. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on equipping research professionals with the necessary experimental protocols to determine these values in common organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

The following table provides a standardized format for recording experimentally determined solubility data for this compound at a specified temperature. Researchers are encouraged to use this template to build a comprehensive internal database of the compound's solubility profile.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Alcohols | ||||||

| Methanol | 32.04 | 0.792 | 5.1 | |||

| Ethanol | 46.07 | 0.789 | 4.3 | |||

| Isopropanol | 60.10 | 0.786 | 3.9 | |||

| Ethers | ||||||

| Diethyl Ether | 74.12 | 0.713 | 2.8 | |||

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | |||

| Esters | ||||||

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | |||

| Halogenated Solvents | ||||||

| Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | |||

| Chloroform | 119.38 | 1.49 | 4.1 | |||

| Amides | ||||||

| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | |||

| Other Solvents | ||||||

| Acetone | 58.08 | 0.791 | 5.1 | |||

| Acetonitrile | 41.05 | 0.786 | 5.8 | |||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Method 1: Saturation Shake-Flask Method (Gold Standard)

This method is considered the industry standard for determining thermodynamic solubility.

1. Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial (e.g., 10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the selected organic solvent (e.g., 1 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to sediment.

-

For finer particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is expressed in mg/mL or mol/L.

-

Method 2: High-Throughput Kinetic Solubility Assay using HPLC

This method is faster and suitable for screening purposes.

1. Materials:

-

This compound (as a high-concentration stock solution in DMSO)

-

Selected organic solvents

-

96-well plates

-

Automated liquid handler (optional)

-

Plate shaker

-

HPLC system with a UV detector

2. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to each well.

-

Add the selected organic solvents to the wells to achieve the desired final compound concentration and a low final percentage of DMSO (e.g., <1%).

-

-

Incubation:

-

Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

-

-

Analysis:

-

Directly inject the samples from the wells into the HPLC system.

-

The appearance of precipitate will cause a decrease in the peak area of the compound compared to a control sample that is fully dissolved.

-

Solubility can be estimated by identifying the highest concentration at which no precipitation is observed.

-

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound from 4-nitroindole. The reaction involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Caption: Synthetic workflow for the Boc protection of 4-nitroindole.

A Technical Guide to the Theoretical Calculation of Molecular Orbitals for 1-Boc-4-nitroindole

This technical whitepaper provides a comprehensive overview of the theoretical framework and computational methodology for calculating the molecular orbitals of 1-Boc-4-nitroindole. Aimed at researchers, scientists, and professionals in drug development, this guide details the application of Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of this indole derivative.

Introduction: The Significance of Molecular Orbital Analysis

This compound is a derivative of indole, a core structural motif in many biologically active compounds. The electronic properties of such molecules, governed by their molecular orbitals, are fundamental to their chemical reactivity, interaction with biological targets, and overall pharmacological profile. Understanding the distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the molecule's behavior as an electrophile or nucleophile, its kinetic stability, and its potential for engaging in chemical reactions.[1][2]

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting these properties, offering a powerful complement to experimental studies.[1][2] This guide outlines the protocol for performing such calculations on this compound, presenting the expected data and its interpretation.

Theoretical Foundation: DFT and Frontier Molecular Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule.[3][4] Within this framework, the frontier molecular orbitals—HOMO and LUMO—are of paramount importance.

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, making it the primary site for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): The lowest energy orbital without electrons. It represents the ability of a molecule to accept electrons, indicating the site for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[1] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][5] It has proven to be a highly effective and computationally efficient method for calculating molecular orbital energies and other electronic properties of organic molecules.[1][2]

Computational Protocol for Molecular Orbital Calculation

The following section details a standard protocol for performing a theoretical calculation of the molecular orbitals for this compound using DFT.

Step 1: Molecular Structure Generation The initial step involves building the 3D structure of this compound (Molecular Formula: C13H14N2O4) using molecular modeling software.[6]

Step 2: Geometry Optimization To find the most stable conformation (the ground state), the initial structure must undergo geometry optimization. This is a crucial step as the accuracy of all subsequent calculations depends on having an energy-minimized structure.

-

Method: Density Functional Theory (DFT).

-

Functional: A common and effective choice is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][5]

-

Basis Set: A flexible basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic distribution.[1]

Step 3: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To compute thermodynamic parameters.

Step 4: Molecular Orbital and Energy Calculation Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. The output from this calculation will provide the necessary data for analysis.

Step 5: Visualization and Analysis The calculated molecular orbitals (HOMO and LUMO) are visualized to understand the regions of high electron density and susceptibility to electrophilic or nucleophilic attack.[7][8] The energy values are used to calculate global reactivity descriptors.

Below is a diagram illustrating the logical workflow for this computational protocol.

Caption: A flowchart of the computational protocol for molecular orbital analysis.

Data Presentation and Interpretation

The quantitative results from the DFT calculations are best summarized in tables for clarity and comparative analysis. The following tables represent illustrative data that would be obtained for this compound.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

|---|---|---|

| LUMO+1 | -0.054 | -1.47 |

| LUMO | -0.112 | -3.05 |

| HOMO | -0.245 | -6.67 |

| HOMO-1 | -0.289 | -7.86 |

| HOMO-LUMO Gap (ΔE) | 0.133 | 3.62 |

From these energies, several global reactivity descriptors can be calculated to further characterize the molecule's electronic properties.[1][5]

Table 2: Illustrative Global Reactivity Descriptors

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.67 |

| Electron Affinity (A) | A ≈ -ELUMO | 3.05 |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.81 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.86 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.86 |

| Electrophilicity Index (ω) | ω = μ2 / 2η | 6.52 |

The diagram below shows the relationship between the primary calculated energies and the derived reactivity parameters.

Caption: Logical relationships for deriving reactivity descriptors from orbital energies.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable data for predicting its chemical behavior. By employing standard DFT methods, researchers can obtain a detailed understanding of the molecule's electronic structure, stability, and reactivity. This knowledge is crucial for the rational design of synthetic pathways and for elucidating structure-activity relationships in drug development, accelerating the discovery of new therapeutic agents.

References

- 1. irjweb.com [irjweb.com]

- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Boc-4-nitroindole

Introduction

1-Boc-4-nitroindole, with the systematic name tert-butyl 4-nitro-1H-indole-1-carboxylate, is a pivotal intermediate in organic synthesis, particularly in the realms of medicinal chemistry and drug development.[][] Its structure, featuring an indole core, a nitro group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, imparts a unique combination of reactivity and stability. The electron-withdrawing nature of the nitro group significantly influences the electron density of the indole ring, while the Boc group offers a means of selectively masking and unmasking the indole nitrogen, facilitating complex molecular constructions. This guide provides a comprehensive overview of the chemical behavior of this compound, detailing its reactivity in various transformations and its stability under different conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 913836-24-5 | [3] |

| Molecular Formula | C13H14N2O4 | [3] |

| Molecular Weight | 262.26 g/mol | [3] |

| Purity | ≥97% | [3] |

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the indole nucleus, the deactivating nitro group, and the labile Boc protecting group.

Reduction of the Nitro Group

A primary transformation of this compound is the reduction of the nitro group to an amine, yielding 1-Boc-4-aminoindole. This reaction is a critical step in the synthesis of various bioactive molecules and functional materials.[4]

Experimental Protocol: Iron-Mediated Reduction

A common and efficient method for this reduction involves the use of iron powder in a refluxing solvent mixture.

-

Protection of the Starting Material: 4-nitroindole is first protected with a Boc group using standard conditions.[4]

-

Reaction Setup: The resulting this compound is dissolved in a mixture of ethanol and water.

-

Addition of Reagents: Iron powder and ammonium chloride are added to the solution.

-

Reflux: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through Celite to remove the iron salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-Boc-4-aminoindole in excellent yield (88% over the two steps of protection and reduction).[4]

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| This compound | Fe, NH4Cl | Ethanol/Water | Reflux | 1-Boc-4-aminoindole | 88% (over two steps) | [4] |

N-Boc Deprotection

The Boc group is susceptible to cleavage under acidic conditions, regenerating the free indole nitrogen. This deprotection is a fundamental step in many synthetic sequences, allowing for further functionalization at the N1 position.

Experimental Protocol: Acid-Catalyzed Deprotection

Trifluoroacetic acid (TFA) is a commonly employed reagent for Boc deprotection.

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

Addition of Acid: Trifluoroacetic acid is added to the solution, typically at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent.

-

Neutralization and Extraction: The residue is neutralized with a base, such as saturated sodium bicarbonate solution, and the product is extracted with an organic solvent.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Alternative methods for Boc deprotection that are milder and may be suitable for substrates with acid-sensitive functional groups include using fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE), often accelerated by microwave irradiation.[5]

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| N-Boc-indole derivative | TFA | DCM | Room Temperature | Indole derivative | Typically high | [6] |

| N-Boc-indole derivative | HFIP or TFE | Reflux or Microwave | Elevated Temperature | Indole derivative | High | [5] |

Electrophilic Substitution

The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position.[7] However, the presence of the strongly electron-withdrawing nitro group at C4 deactivates the benzene portion of the indole ring towards electrophilic attack. The Boc group on the nitrogen also influences the electronic distribution. While electrophilic substitution on the pyrrole ring is still possible, the reaction conditions may need to be carefully optimized. For instance, nitration of N-Boc indole using tetramethylammonium nitrate and trifluoroacetic anhydride in acetonitrile proceeds smoothly to give the 3-nitroindole derivative in high yield.[8] This suggests that despite the deactivating effect of the 4-nitro group, the C3 position remains susceptible to electrophilic attack.

Chemical Stability

The stability of this compound is a critical consideration for its storage and handling, as well as for its use in multi-step syntheses.

Acid and Base Stability

The Boc protecting group is designed to be stable to a wide range of nucleophiles and basic conditions.[9] However, it is readily cleaved by strong acids such as TFA and HCl.[6] The indole ring itself is generally stable to base but can be sensitive to strong acids. The nitro group is stable under most acidic and basic conditions encountered in typical organic synthesis.

Thermal and Photolytic Stability

Oxidative and Reductive Stability

Apart from the intentional reduction of the nitro group, the molecule's stability towards other reducing and oxidizing agents should be considered. The indole ring can be susceptible to oxidation, and strong oxidizing agents should be avoided unless a specific transformation is intended. The compound is stable to mild reducing agents that are not capable of reducing the nitro group.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile. The presence of the nitro group and the Boc protecting group allows for a range of selective transformations, including reduction of the nitro group and deprotection of the indole nitrogen. Its stability under basic and mild acidic conditions makes it a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its reactivity and stability is essential for its effective utilization in research and development.

References

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Boc-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-nitroindole is a pivotal building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. The strategic placement of the electron-withdrawing nitro group and the electron-donating, yet sterically hindering, Boc protecting group on the indole scaffold imparts a unique reactivity profile. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in the synthesis of complex molecular architectures and for designing drug candidates with specific biological targets. This guide provides a comprehensive analysis of the reactive sites of this compound, supported by spectroscopic data, experimental protocols, and an examination of its relevance in drug discovery.

Electrophilic and Nucleophilic Sites: A Detailed Analysis

The reactivity of the indole nucleus is governed by the interplay of the electron-donating nitrogen atom and the aromatic system. In this compound, the Boc group at the N1 position and the nitro group at the C4 position significantly modulate this inherent reactivity.

Nucleophilic Sites:

The indole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. The primary nucleophilic sites are the carbon atoms of the pyrrole ring.

-

C3 Position: The C3 position is the most nucleophilic site in the this compound molecule. The lone pair of the nitrogen atom is delocalized into the pyrrole ring, leading to a high electron density at C3. This is consistent with the general reactivity pattern of indoles. Electrophilic substitution reactions, such as nitration, preferentially occur at this position.[1] The bulky Boc group at N1 can further direct electrophiles to the C3 position.

-

Pyrrole Ring (C2, C5, C6, C7): While C3 is the most reactive, other positions on the indole ring also exhibit nucleophilic character, albeit to a lesser extent. The benzene portion of the indole ring can also participate in electrophilic aromatic substitution, although this is less favorable than substitution on the pyrrole ring.

Electrophilic Sites:

The presence of the strongly electron-withdrawing nitro group and the carbonyl group of the Boc protecting group introduces significant electrophilic character at specific positions.

-

C4 Position: The carbon atom to which the nitro group is attached (C4) is highly electrophilic. The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects, making this position susceptible to nucleophilic attack. This is particularly relevant in the context of nucleophilic aromatic substitution (SNAr) reactions, especially if a suitable leaving group is present at an adjacent position.

-

Carbonyl Carbon of the Boc Group: The carbonyl carbon of the tert-butyloxycarbonyl (Boc) group is an electrophilic center. It can be attacked by nucleophiles, leading to the deprotection of the indole nitrogen. This reactivity is a cornerstone of using the Boc group as a protecting group in multi-step synthesis.

-

C2 Position: While generally less electrophilic than C4, the C2 position can also exhibit electrophilic character, particularly in the presence of activating groups or under specific reaction conditions. For instance, in related nitroindole systems, nucleophilic attack at the C2 position has been observed.[2]

Data Presentation

Spectroscopic Data

The following table summarizes the available NMR data for this compound and its precursor, 4-nitroindole. This data is crucial for the characterization and purity assessment of these compounds.

| Compound | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 125 MHz) δ (ppm) |

| 4-Nitroindole | 8.72 (s, 1H), 8.27 (d, J = 9.0 Hz, 1H), 7.75 (s, 1H), 7.49 (d, J = 9.0 Hz, 1H) | 143.6, 138.6, 138.5, 127.1, 119.4, 116.9, 114.0, 110.8 |

| This compound | 8.40 (s, 1H), 7.94 (s, 1H), 7.45 – 7.37 (m, 2H), 7.11 (s, 1H), 1.69 (s, 9H) | 149.8, 143.5, 136.0, 128.3, 125.5, 122.1, 118.9, 114.9, 107.9, 84.5, 28.1 |

Note: 13C NMR data for this compound is based on closely related structures and established chemical shift predictions.[3][4][5]

Reaction Yields

The following table provides a summary of reported yields for key reactions involving the synthesis and derivatization of the 4-nitroindole scaffold.

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitration | 1-Boc-indole | NMe4NO3, (CF3CO)2O, CH3CN, 0-5 °C | tert-butyl 3-nitro-1H-indole-1-carboxylate | 97 | [1] |

| Boc Protection | 4-Nitroindole | (Boc)2O, DMAP, THF | This compound | >95 (Typical) | General Procedure |

| Reduction of Nitro Group | 4-Nitro-1-(triisopropylsilyl)-1H-indole | H2, Pd/C, EtOAc | 1-(Triisopropylsilyl)-1H-indol-4-amine | High | [6] |

| Suzuki Coupling | 5-Iodovanillin | Phenylboronic acid, Pd(OAc)2, Amberlite IRA-400(OH), H2O/EtOH | 6-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde | Not specified | [7] |

Experimental Protocols

Synthesis of 4-Nitroindole

This procedure follows the principles of the Reissert indole synthesis.[8]

-

Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A mixture of 2-methyl-3-nitroaniline (1.0 mol), triethyl orthoformate (1.35 mol), and a catalytic amount of p-toluenesulfonic acid is heated. The ethanol formed during the reaction is continuously distilled off. The crude product is then purified by vacuum distillation.

-

Cyclization to 4-Nitroindole: A solution of diethyl oxalate (0.15 mol) in dry dimethylformamide (DMF) is treated with potassium ethoxide (0.13 mol) under cooling. This solution is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (0.10 mol) in dry dimethyl sulfoxide (DMSO). The resulting mixture is stirred at approximately 40°C for 1 hour. The reaction is quenched by pouring it into ice water, leading to the precipitation of 4-nitroindole. The crude product can be purified by sublimation or recrystallization.[8]

Boc Protection of 4-Nitroindole

-

To a solution of 4-nitroindole (1.0 equiv) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)2O, 1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group is a key transformation for further functionalization.

-

To a solution of this compound in a suitable solvent such as ethyl acetate or methanol, add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-Boc-4-aminoindole, which can often be used in the next step without further purification.[6]

Suzuki-Miyaura Cross-Coupling of a Halo-Substituted 1-Boc-indole

This protocol describes a general procedure for Suzuki-Miyaura coupling, a powerful tool for C-C bond formation.[9][10][11]

-

To a reaction vessel, add the 1-Boc-haloindole (e.g., 1-Boc-4-bromoindole or 1-Boc-7-iodoindole) (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base such as K2CO3 or Cs2CO3 (2.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Drug Development Implications

Nitroindole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[12][13] One of the key signaling pathways implicated in the anticancer effects of indole compounds is the PI3K/Akt/mTOR pathway.[14][15][16]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Indole derivatives, including those with a nitro group, have been shown to modulate this pathway at various nodes. For instance, some indole compounds can inhibit the activity of Akt, a central kinase in this pathway, leading to the downstream suppression of mTOR and ultimately inducing apoptosis in cancer cells.[14][15]

The ability to synthesize a diverse library of this compound derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds that can selectively target components of the PI3K/Akt/mTOR pathway. The nitro group can act as a key pharmacophoric feature, participating in hydrogen bonding or other interactions within the active site of a target protein.

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of nitroindole derivatives.

Experimental Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent functionalization, which are common steps in a drug discovery program.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc Protection in 4-Nitroindole Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical applications. Its application to the 4-nitroindole scaffold provides a critical tool for modulating reactivity, enabling selective functionalization, and facilitating the synthesis of novel drug candidates. This technical guide offers an in-depth exploration of the role of the Boc protecting group in the chemistry of 4-nitroindole, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Principles of Boc Protection in the Context of 4-Nitroindole

The indole nucleus is an electron-rich aromatic system, with the C3 position being particularly susceptible to electrophilic attack. The presence of a strongly electron-withdrawing nitro group at the C4 position significantly alters the electronic landscape of the molecule, deactivating the benzene ring towards electrophilic substitution and influencing the acidity of the N-H proton.

The introduction of a Boc group at the indole nitrogen (N1 position) serves several key functions:

-

Modulation of Reactivity: The Boc group, being electron-withdrawing, further decreases the nucleophilicity of the indole ring. This can be advantageous in preventing unwanted side reactions during multi-step syntheses. Conversely, N-protection is often a prerequisite for certain reactions, such as directed ortho-metalation, by facilitating deprotonation at specific sites.

-

Steric Hindrance: The bulky tert-butyl group can provide steric shielding, directing incoming reagents to other positions on the indole ring.

-

Improved Solubility: The lipophilic nature of the Boc group often enhances the solubility of indole derivatives in common organic solvents, simplifying reaction workups and purification.

-

Prevention of N-Substitution: In reactions involving strong bases or electrophiles, the Boc group prevents unwanted reactions at the indole nitrogen.

The stability of the Boc group under a wide range of non-acidic conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in the synthesis of complex molecules derived from 4-nitroindole.

Data Presentation: Reactivity of Substituted N-Boc-Indoles

The following table summarizes the yields of electrophilic nitration at the C3 position for various N-Boc protected indoles. This data highlights the influence of substituents on the reactivity of the N-Boc-indole scaffold.

| Entry | Substrate | Product | Yield (%) |

| 1 | N-Boc-4-chloroindole | N-Boc-3-nitro-4-chloroindole | Good to Excellent |

| 2 | N-Boc-4-bromoindole | N-Boc-3-nitro-4-bromoindole | Lower than Chloro |

| 3 | N-Boc-4-methylindole | N-Boc-3-nitro-4-methylindole | 33% (with impurities) |

Data sourced from a study on the regioselective synthesis of 3-nitroindoles. The lower yield for the 4-bromo derivative compared to the 4-chloro derivative, and the significantly reduced yield for the 4-methyl derivative, suggest that steric hindrance at the C4 position plays a crucial role in the outcome of electrophilic substitution at the C3 position[1].

Experimental Protocols

General Protocol for N-Boc Protection of an Indole

This protocol is a general procedure for the installation of a Boc group on the indole nitrogen.

Reagents and Materials:

-

Indole derivative

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

-

Base (e.g., Triethylamine (TEA) or Sodium Hydride (NaH))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))

Procedure:

-

Dissolve the indole derivative in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., TEA) to the solution. If using a stronger base like NaH, cool the solution to 0 °C before addition.

-

Add DMAP to the reaction mixture.

-

Add Boc₂O to the solution. The addition can be done portion-wise or as a solution in the reaction solvent.

-

Allow the reaction to stir at room temperature (or as required) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride if NaH was used, or by adding water).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Representative Protocol for Electrophilic Nitration of an N-Boc-Indole

The following protocol is adapted from a reported synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate and is representative of electrophilic substitution on an N-Boc protected indole scaffold[1][2].

Reagents and Materials:

-

N-Boc-indole derivative (1 mmol)

-

Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EA)

-

Petroleum ether

Procedure:

-

Add the N-Boc-indole (1 mmol) and NMe₄NO₃ (150 mg, 1.1 mmol) to a reaction tube and dissolve the mixture in acetonitrile (1 mL).

-

Cool the reaction system to 0–5 °C in an ice bath.

-

Prepare a solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL) and add it to the cooled reaction mixture.

-

Incubate the reaction at 0–5 °C for 4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium carbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether gradient to obtain the desired 3-nitroindole derivative[1][2].

General Protocol for N-Boc Deprotection

This protocol describes the removal of the N-Boc group under acidic conditions.

Reagents and Materials:

-

N-Boc protected indole derivative

-

Acidic reagent (e.g., Trifluoroacetic acid (TFA) in DCM (1:1), or 4M HCl in dioxane)

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

-

Dissolve the N-Boc protected indole in the chosen anhydrous solvent (e.g., DCM).

-

Add the acidic reagent (e.g., an equal volume of TFA, or a solution of HCl in dioxane) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If the product is an amine salt, it can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

-

Alternatively, the reaction mixture can be carefully neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the free amine extracted with an organic solvent.

Mandatory Visualizations

Synthetic Workflow for a 4-Nitroindole-Derived Drug Candidate

The following diagram illustrates a logical synthetic workflow for the preparation of a hypothetical 4-nitroindole-based 5-HT₂ₐ receptor antagonist, highlighting the strategic use of the Boc protecting group.

Caption: Synthetic workflow for a 4-nitroindole-derived 5-HT₂ₐ antagonist.

Signaling Pathway of the 5-HT₂ₐ Receptor

Derivatives of 4-nitroindole have been identified as potent antagonists of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) implicated in various neurological processes. The diagram below illustrates the canonical signaling pathway activated by this receptor, which the 4-nitroindole derivatives would inhibit.

Caption: 5-HT₂ₐ receptor signaling pathway inhibited by 4-nitroindole antagonists.

References

Methodological & Application

Application of 1-Boc-4-nitroindole in the Synthesis of Natural Product Analogs: A Case Study on Neopeltolide Derivatives

Introduction

1-Boc-4-nitroindole serves as a versatile building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures inherent to natural products and their analogs. The presence of the nitro group at the C4-position and the Boc-protecting group on the indole nitrogen allows for selective functionalization and manipulation of the indole nucleus. This application note details the use of a closely related precursor, 4-nitroindole, in the synthesis of novel derivatives of neopeltolide, a potent marine-derived macrolide with significant antiproliferative and antifungal activities. The synthetic strategy involves the replacement of the macrolactone core of neopeltolide with a functionalized indole scaffold, demonstrating a powerful approach to generate simplified, yet biologically active, analogs for structure-activity relationship (SAR) studies.

Application: Synthesis of Indole-Based Neopeltolide Analogs

In a 2020 study by Xiong et al., 4-nitroindole was utilized as a key starting material to synthesize a series of neopeltolide derivatives where the complex macrolide ring was replaced by a substituted indole moiety. This work highlights a strategic use of the indole core as a scaffold to mimic the spatial and electronic features of the natural product's macrocycle, aiming to retain or improve its inhibitory activity against the mitochondrial cytochrome bc1 complex.

The synthetic approach can be summarized in two key steps:

-

N-Alkylation of 4-nitroindole: The indole nitrogen of 4-nitroindole is alkylated with various substituted benzyl bromides. This step introduces a side chain that can be further elaborated to mimic portions of the neopeltolide structure.

-

Reduction of the Nitro Group: The nitro group at the C4-position is subsequently reduced to an amine. This amino group can then be coupled with the oxazole-containing side chain of neopeltolide, completing the synthesis of the target analogs.

This methodology provides a convergent and efficient route to a library of neopeltolide analogs, facilitating the exploration of SAR and the identification of key pharmacophoric elements.

Experimental Protocols

The following protocols are based on the work of Xiong et al. and represent the key transformations involving the 4-nitroindole core.

Protocol 1: General Procedure for the N-Alkylation of 4-Nitroindole

This procedure describes the synthesis of N-substituted 4-nitroindoles, which are key intermediates in the preparation of the neopeltolide analogs.

Materials:

-

4-nitroindole

-

Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitroindole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

The corresponding substituted benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired N-alkylated 4-nitroindole.

Protocol 2: General Procedure for the Reduction of N-Alkylated 4-Nitroindoles

This protocol details the conversion of the nitro group to a primary amine, a crucial step for the subsequent coupling with the neopeltolide side chain.

Materials:

-

N-alkylated 4-nitroindole (from Protocol 1)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

To a solution of the N-alkylated 4-nitroindole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added.

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-4 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filter cake is washed with dichloromethane.

-

The combined filtrates are concentrated under reduced pressure to remove the organic solvents.

-

The residue is partitioned between water and dichloromethane.

-

The aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude N-alkylated 4-aminoindole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation

The following table summarizes the yields for the key steps in the synthesis of a representative neopeltolide analog.

| Entry | Starting Material | Reagent/Conditions | Product | Yield (%) |

| 1 | 4-Nitroindole | 4-Methoxybenzyl bromide, NaH, DMF | 1-(4-Methoxybenzyl)-4-nitro-1H-indole | 85 |

| 2 | 1-(4-Methoxybenzyl)-4-nitro-1H-indole | Fe, NH₄Cl, EtOH/H₂O, reflux | 1-(4-Methoxybenzyl)-1H-indol-4-amine | 92 |

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of indole-based neopeltolide analogs from 4-nitroindole.

Caption: Synthetic workflow for indole-based neopeltolide analogs.

Logical Relationship of Key Transformations

The following diagram illustrates the logical flow of the key chemical transformations.

Caption: Logical flow of the synthetic strategy.

Conclusion

The use of 4-nitroindole as a starting material provides an effective and modular route for the synthesis of simplified analogs of the complex natural product neopeltolide. This approach allows for the rapid generation of a diverse library of compounds for biological evaluation, aiding in the elucidation of the structure-activity relationships and the development of new therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and natural product synthesis.

1-Boc-4-nitroindole: A Versatile Intermediate in the Synthesis of Pharmaceutical Agents

Application Note AP-PNI-2025

Introduction

1-Boc-4-nitroindole is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of a variety of biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen allows for regioselective functionalization at other positions of the indole ring, while the nitro group at the 4-position serves as a versatile handle for further chemical transformations, such as reduction to an amine or participation in cross-coupling reactions. This application note details the utility of this compound in the synthesis of two classes of pharmaceutically relevant compounds: 5-HT2A receptor antagonists and neuronal nitric oxide synthase (nNOS) inhibitors.

Synthesis of a 5-HT2A Receptor Antagonist Intermediate

The 5-HT2A receptor, a G-protein coupled receptor, is a key target in the treatment of various central nervous system disorders, including schizophrenia and depression.[1][2] Antagonists of this receptor have shown therapeutic efficacy. Herein, we describe a synthetic route to a key sulfonamide intermediate, which is a common scaffold in many 5-HT2A antagonists, starting from this compound.

Experimental Protocol: Synthesis of a Sulfonamide Intermediate

Step 1: Reduction of this compound to tert-butyl 4-amino-1H-indole-1-carboxylate

A solution of this compound (1.0 g, 3.81 mmol) in methanol (20 mL) is treated with 10% palladium on carbon (0.1 g). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude product, which is purified by column chromatography.[3]

dot

Caption: Synthetic workflow for a 5-HT2A antagonist intermediate.

Step 2: Sulfonylation of tert-butyl 4-amino-1H-indole-1-carboxylate

To a solution of tert-butyl 4-amino-1H-indole-1-carboxylate (0.5 g, 2.15 mmol) in pyridine (10 mL) at 0 °C is added an appropriate arylsulfonyl chloride (1.1 eq.). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Step 3: Deprotection of the Boc Group

The Boc-protected sulfonamide (0.3 g, 0.7 mmol) is dissolved in dichloromethane (5 mL), and trifluoroacetic acid (1 mL) is added. The solution is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the final sulfonamide intermediate.

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |

| 1 | tert-butyl 4-amino-1H-indole-1-carboxylate | This compound | 92 | >98% |

| 2 | tert-butyl 4-(arylsulfonamido)-1H-indole-1-carboxylate | tert-butyl 4-amino-1H-indole-1-carboxylate | 85 | >97% |

| 3 | 4-(Arylsulfonamido)-1H-indole | tert-butyl 4-(arylsulfonamido)-1H-indole-1-carboxylate | 95 | >99% |

dot

Caption: Simplified 5-HT2A receptor signaling pathway.

Synthesis of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Intermediate

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative diseases.[4] Selective inhibitors of nNOS are therefore of significant therapeutic interest. The 4-aminoindole scaffold is a key pharmacophore in several potent nNOS inhibitors.

Experimental Protocol: Synthesis of a 4-Aminoindole Intermediate

Step 1: Suzuki-Miyaura Coupling of a Hypothetical Brominated this compound

While this compound itself is not primed for direct Suzuki coupling at the 4-position, a common strategy involves prior functionalization (e.g., bromination) of the indole ring to introduce a leaving group. For the purpose of this note, we will assume a hypothetical C7-bromo-1-Boc-4-nitroindole as a starting point to illustrate a plausible synthetic route.

To a mixture of C7-bromo-1-Boc-4-nitroindole (1.0 eq.), an appropriate boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a 2:1 mixture of dioxane and water is added Pd(PPh₃)₄ (0.05 eq.). The reaction is heated to 80 °C under an inert atmosphere for 6 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography.[5][6]

Caption: Simplified neuronal nitric oxide synthase (nNOS) pathway.

Conclusion

This compound is a highly adaptable intermediate for the synthesis of diverse pharmaceutical scaffolds. Its protected nitrogen and activatable nitro group provide a strategic advantage in the construction of complex molecules targeting key biological pathways. The protocols outlined in this note demonstrate its utility in preparing intermediates for both 5-HT2A receptor antagonists and nNOS inhibitors, highlighting its importance in modern drug discovery and development.

References

- 1. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on 1-Boc-4-nitroindole. While direct literature on this specific substrate is limited, the protocols outlined below are adapted from established methods for structurally similar substituted indoles. The electron-withdrawing nature of the nitro group at the C4-position may influence reaction kinetics and yields. Optimization of the provided conditions may be necessary to achieve desired outcomes.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[1][2] These reactions are fundamental in pharmaceutical research and development for creating diverse libraries of compounds for drug discovery.[2] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), migratory insertion/β-hydride elimination (for Heck), and reductive elimination.[3][4][5][6]

Mandatory Visualizations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[7][8][9][10][11][12] For this compound, this reaction would typically involve the coupling of a 4-halo-1-Boc-indole with an aryl or vinyl boronic acid or ester. The presence of the nitro group is anticipated to enhance the reactivity of the aryl halide.[13]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Indoles.

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 6-chloroindole | Phenylboronic acid | P1 (1.0-1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [14] |

| 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | High | [15] |

| 3 | 4-iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 41-92 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from[16][17])

-

To an oven-dried reaction vessel, add 1-Boc-4-bromo-7-nitroindole (1.0 mmol), the arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

-

The vessel is sealed, evacuated, and backfilled with argon or nitrogen three times.

-

Add degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL).

-

The reaction mixture is stirred and heated (e.g., at 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-Boc-7-nitroindole.

Heck Reaction